5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid
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Description
The compound "5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid" is a pyrazole derivative that is of significant interest in various fields of chemistry and biochemistry. Pyrazole derivatives are known for their diverse biological activities and their potential use in pharmaceuticals, as well as their applications in analytical chemistry as reagents or sensors .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, was performed according to established literature protocols. This compound was further reacted with hydrazine hydrate to obtain new pyrazole derivatives . Another approach involved a one-pot, three-component reaction to synthesize 8-carboxylnaphthyl functionalized pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of pyrazole chemistry .
Molecular Structure Analysis
The molecular structures of synthesized pyrazole derivatives are typically characterized using a combination of spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and Mass spectroscopy, alongside elemental analysis . These methods provide detailed information about the molecular framework and the substitution patterns on the pyrazole core.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. For example, they can be used as labeling reagents in the detection of carbohydrates, where the naphthyl functional group enhances molar absorptivity, allowing for sensitive detection using capillary electrophoresis . Additionally, pyrazole compounds can be used for pre-column derivatization of biogenic amines, facilitating their separation and detection by liquid chromatography .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The solvatochromic behavior of substituted pyrazolines, for example, is affected by intramolecular charge transfer and solvent interactions, which can be studied both experimentally and theoretically . Furthermore, a naphthalene-pyrazol conjugate has been shown to selectively bind Al(III) ions, leading to a blue shift in fluorescence, which can be used as a biomarker in aqueous solutions .
Scientific Research Applications
Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase
A study by Vah et al. (2022) discusses the synthesis of 5-hydroxy-1H-pyrazoles, including 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid, and their potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is a target in the treatment of malaria, and the synthesized compounds showed promising inhibitory activity (Vah et al., 2022).
Antimicrobial Activity
Rao et al. (2023) synthesized 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines, which include derivatives of 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid. These compounds exhibited significant antimicrobial activity, especially against bacterial and fungal growth (Rao et al., 2023).
Corrosion Inhibition
Saraswat and Yadav (2020) explored the use of pyrazole derivatives, including 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid, as corrosion inhibitors for mild steel in acidic media. Their study demonstrated high corrosion inhibition efficiency, suggesting potential applications in protecting metals from corrosion (Saraswat & Yadav, 2020).
Antioxidant Activity
Jasril et al. (2019) synthesized pyrazoline analogues, including those derived from 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid. Their research focused on the evaluation of toxicity and antioxidant activity of these compounds, with some showing significant antioxidant properties (Jasril et al., 2019).
Antiproliferative Activities
Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, which includes derivatives of 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid. These compounds displayed promising antimicrobial and antiproliferative activities, especially against cancer cells (Mansour et al., 2020).
properties
IUPAC Name |
3-naphthalen-1-yl-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTCQQLUAZIZIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378102 |
Source
|
Record name | 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1029104-45-7 |
Source
|
Record name | 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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